molecular formula C10H9FO3 B1407442 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid CAS No. 1399659-67-6

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid

Cat. No.: B1407442
CAS No.: 1399659-67-6
M. Wt: 196.17 g/mol
InChI Key: FWDPMQNMDHRTTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid typically involves the reaction of 2-fluorophenol with cyclopropanecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 1-(2-Chlorophenoxy)cyclopropanecarboxylic acid
  • 1-(2-Bromophenoxy)cyclopropanecarboxylic acid

Uniqueness

1-(2-Fluorophenoxy)cyclopropanecarboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(2-fluorophenoxy)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-7-3-1-2-4-8(7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDPMQNMDHRTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)OC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Reactant of Route 2
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Reactant of Route 3
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Reactant of Route 4
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Reactant of Route 6
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid

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